Niobium nickel
Description
Properties
CAS No. |
12034-56-9 |
|---|---|
Molecular Formula |
NbNi3 |
Molecular Weight |
268.987 g/mol |
IUPAC Name |
nickel;niobium |
InChI |
InChI=1S/Nb.3Ni |
InChI Key |
OBEGLKJENMBFDE-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Nb] |
Origin of Product |
United States |
Phase Equilibria and Thermodynamic Investigations of Niobium Nickel Systems
Binary Niobium-Nickel Phase Diagram Determination and Reassessment
The Nb-Ni phase diagram has been the subject of numerous experimental investigations and thermodynamic assessments over the years researchgate.netproquest.comscispace.com. Early assessments of the phase diagram have been refined over time to resolve inconsistencies, particularly concerning the nickel solvus proquest.comscispace.com. The system is characterized by six stable phases: three solution phases (liquid, body-centered cubic (BCC), and face-centered cubic (FCC)) and three intermetallic compounds (μ-Nb7Ni6, δ-NbNi3, and NbNi8) osti.govresearchgate.net. Reassessments have been performed by critically reviewing available experimental data and employing thermodynamic modeling to create a consistent set of parameters that accurately describe the phase relationships diva-portal.org.
The experimental determination of the Nb-Ni phase diagram has utilized a variety of techniques to establish phase boundaries and invariant reactions. Early studies by Grube et al. focused on the Ni-rich region using thermal analysis researchgate.net. Other researchers like Duerden and Hume-Rothery employed optical pyrometry, while Wicker used a combination of chemical and thermal analysis to measure the liquidus in the Nb-rich side researchgate.net.
More recent investigations have employed advanced analytical methods. Differential thermal analysis (DTA) and differential scanning calorimetry (DSC) have been used to precisely measure invariant reaction temperatures osti.gov. For example, DTA measurements identified a eutectic reaction at 1285±2°C researchgate.net. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive spectroscopy (EDS) have been crucial for identifying the phases present at different temperatures and compositions and for determining their solubility ranges researchgate.net. The solubility range of the μ-Nb7Ni6 phase, for instance, has been estimated by multiple researchers using methods like electron probe microanalysis (EPMA), with results showing a composition range of approximately 49.6 to 56.9 at. % Nb at 1273 K osti.gov.
The following table summarizes some of the key invariant reactions in the Nb-Ni system determined experimentally.
| Reaction | Temperature (°C) |
| L ↔ (Ni) + NbNi3 | ~1170 - 1175 |
| L + (Nb) ↔ μ | ~1450 |
| L + μ ↔ NbNi3 | ~1295 |
| (Ni) + NbNi3 ↔ NbNi8 | ~515 |
Note: The temperatures are approximate values collated from various experimental assessments.
In the thermodynamic modeling of the Nb-Ni system, the liquid, BCC (body-centered cubic), and FCC (face-centered cubic) phases are treated as solution phases osti.govresearchgate.net. The Gibbs energy of these phases is described using a substitutional solution model researchgate.net. The excess Gibbs energy, which accounts for the deviation from ideal mixing, is commonly expressed using the Redlich-Kister polynomial osti.gov.
The general Gibbs energy expression for a solution phase (α) is given by: Gαm = xNbGαNb + xNiGαNi + RT(xNblnxNb + xNilnxNi) + exGαm
where:
xNb and xNi are the mole fractions of niobium and nickel.
GαNb and GαNi are the Gibbs energies of pure Nb and Ni in the α phase structure.
R is the ideal gas constant and T is the absolute temperature.
exGαm is the excess Gibbs energy of mixing, described by the Redlich-Kister polynomial: exGαm = xNbxNi Σ LkNb,Ni (xNb - xNi)k where LkNb,Ni are the interaction parameters that are optimized based on experimental data osti.gov.
The Nb-Ni system contains three key intermetallic compounds: μ-Nb7Ni6, δ-NbNi3, and NbNi8 osti.gov. Early thermodynamic models sometimes treated these compounds as stoichiometric for simplicity osti.gov. However, experimental evidence shows that the μ-Nb7Ni6 and δ-NbNi3 phases exhibit a range of homogeneity, meaning their composition can vary researchgate.net. The NbNi8 phase is considered a stable phase at lower temperatures osti.gov.
To accurately represent the homogeneity ranges, sublattice models are employed osti.gov. The selection of an appropriate sublattice model is crucial for accurately reproducing the solubility and site occupancy of the elements within the compound's crystal structure researchgate.net.
μ-Nb7Ni6 Phase: This phase has a complex crystal structure. To accurately model its significant solubility range (from ~49.6 to 56.5 at. % Nb), multi-sublattice models are necessary researchgate.netresearchgate.net. For instance, a five-sublattice model, (Nb, Ni)1(Nb, Ni)2(Nb, Ni)2(Nb, Ni)2(Nb, Ni)6, based on its Wyckoff positions, has been used to provide a better description of its solubility and site occupancy data compared to simpler models osti.govresearchgate.net.
δ-NbNi3 Phase: This phase also has a range of homogeneity. It has been modeled using sublattice models such as (Nb, Ni)1(Nb, Ni)1(Nb, Ni)2 osti.gov.
NbNi8 Phase: This compound is stable at low temperatures and is often treated as a stoichiometric phase in thermodynamic models tandfonline.com. Its existence has been confirmed by experimental techniques like XRD and DSC osti.govresearchgate.net.
The table below summarizes the modeling approaches for the phases in the Nb-Ni system.
| Phase | Type | Crystal Structure | Modeling Approach | Sublattice Model Example |
| Liquid | Solution | Disordered | Substitutional Solution (Redlich-Kister) | N/A |
| (BCC) | Solution | A2 | Substitutional Solution (Redlich-Kister) | N/A |
| (FCC) | Solution | A1 | Substitutional Solution (Redlich-Kister) | N/A |
| μ-Nb7Ni6 | Intermetallic | D85 | Sublattice Model (CEF) | (Nb, Ni)1(Nb, Ni)2(Nb, Ni)2(Nb, Ni)2(Nb, Ni)6 |
| δ-NbNi3 | Intermetallic | D0a | Sublattice Model (CEF) | (Nb, Ni)(Nb, Ni)3 |
| NbNi8 | Intermetallic | Stoichiometric or Sublattice Model | (Nb)(Ni)8 |
Thermodynamic Modeling Approaches for Niobium-Nickel Systems
Thermodynamic modeling is essential for understanding and predicting phase equilibria in multicomponent systems like Nb-Ni. It allows for the calculation of phase diagrams and thermodynamic properties, which can accelerate materials design and development tandfonline.com. The most widely used and successful approach for this purpose is the CALPHAD methodology jst.go.jptandfonline.com.
The CALPHAD method is a computational approach used to assess thermodynamic data and calculate phase diagrams onera.fr. The fundamental principle of CALPHAD is to model the Gibbs energy of each individual phase in a system as a function of temperature, pressure, and composition tandfonline.comunicen.edu.ar. These models contain adjustable parameters that are optimized by fitting them to a wide range of experimental data, including thermochemical properties (e.g., enthalpies of formation, heat capacity) and phase equilibrium data (e.g., phase boundary compositions and temperatures) osti.govtandfonline.com.
The strength of the CALPHAD approach lies in its ability to extrapolate thermodynamic descriptions from binary and ternary systems to predict phase behavior in more complex multicomponent alloys unicen.edu.ar. The process involves a critical evaluation of all available literature data to develop a self-consistent thermodynamic database researchgate.net. Inputs for the modeling can also be supplemented by first-principles calculations based on density functional theory (DFT) osti.govresearchgate.net.
The Compound Energy Formalism (CEF) is a sophisticated model used within the CALPHAD framework to describe the thermodynamics of phases with multiple sublattices, known as solution phases researchgate.net. This formalism is particularly crucial for modeling intermetallic compounds that have distinct crystallographic sites and exhibit homogeneity ranges, as well as for describing order-disorder transformations tandfonline.comonera.fr.
In the Nb-Ni system, the CEF is applied to model the Gibbs energy of the intermetallic phases μ-Nb7Ni6 and δ-NbNi3 osti.govresearchgate.net. The model considers the crystal structure of the phase, where different atomic sites form sublattices. The Gibbs energy is then described in terms of the energies of the "end-members" of the model (hypothetical compounds where each sublattice is occupied by only one type of atom) and interaction parameters that describe the mixing of different atoms on the same sublattice tandfonline.com.
For example, a two-sublattice model for a phase might be written as (A, B)a(C, D)c. The CEF provides a mathematical framework to calculate the total Gibbs energy based on the site fractions of the elements on each sublattice researchgate.net. By using crystallographically correct sublattice models, the CEF can accurately predict not only phase boundaries but also site occupancy fractions, which can be compared with experimental data osti.govdiva-portal.org.
CALPHAD (CALculation of PHAse Diagrams) Methodology
Integration of First-Principles Data in CALPHAD Models
The CALPHAD (Calculation of Phase Diagrams) methodology is a powerful tool for developing thermodynamic databases and predicting phase equilibria in multicomponent materials. unicen.edu.artaylorfrancis.com This approach relies on mathematical models that describe the thermodynamic properties of individual phases, with parameters evaluated from experimental thermochemical and phase equilibrium data. unicen.edu.ar In recent years, the integration of first-principles calculations, particularly those based on Density Functional Theory (DFT), has become an increasingly vital component of CALPHAD modeling for systems like Niobium-Nickel (Nb-Ni). tandfonline.comtandfonline.com
First-principles calculations provide crucial input data that can enhance the accuracy and predictive power of CALPHAD models. tandfonline.com This is especially valuable for complex multicomponent systems where experimental procedures can be time-consuming and costly. tandfonline.comtandfonline.com By calculating properties such as the enthalpy of formation at 0 K, thermodynamic properties at finite temperatures, and enthalpies of mixing, DFT provides a theoretical foundation for the thermodynamic databases. unicen.edu.arresearchgate.net
In the context of the Nb-Ni system, first-principles data for end-members and interaction parameters have been used to rapidly establish thermodynamic databases. tandfonline.com For instance, thermochemical data predicted by DFT and phonon calculations are used as inputs for CALPHAD modeling. osti.govosti.govpsu.edu This integration allows for the development of comprehensive models that can accurately describe the behavior of various phases, including topologically close-packed (TCP) phases like μ-Nb₇Ni₆ and δ-NbNi₃. osti.govarxiv.org The use of DFT-calculated formation energies for known ternary compounds, which are then introduced into a CALPHAD-type thermodynamic model, has been successfully applied to Nb-Ni based systems. researchgate.net This combined approach accelerates the alloy development process by enabling the rapid construction of reliable thermodynamic databases. tandfonline.comtandfonline.com
Uncertainty Quantification in CALPHAD Models (e.g., PyCalphad and ESPEI)
While CALPHAD models are powerful, it is crucial to quantify the uncertainties associated with their predictions. Modern open-source tools like PyCalphad and ESPEI (Extensible, Self-optimizing Phase Equilibria Infrastructure) have been instrumental in remodeling the Nb-Ni system with a focus on uncertainty quantification (UQ). osti.govosti.govarxiv.org ESPEI employs a Markov Chain Monte Carlo (MCMC) machine learning approach for Bayesian parameter estimation, which allows for the refinement of model parameters and the quantification of their uncertainties. osti.govresearchgate.net
This methodology involves a two-step process. First, model parameters for individual phases are evaluated from single-phase thermochemical data, often derived from first-principles calculations. osti.gov Second, these parameters are refined using experimental data, such as phase equilibrium and site occupancy information. osti.gov The MCMC method is then used to explore the parameter space and generate a probability distribution for each parameter, which provides a quantitative measure of uncertainty. osti.govosti.gov
For the Nb-Ni system, UQ has been applied to study the uncertainty of properties like the site occupancy in the μ-Nb₇Ni₆ phase and the enthalpy of mixing in the liquid phase. osti.govosti.govarxiv.org This approach not only provides more robust thermodynamic models but also yields predictions with well-defined confidence intervals, which is critical for materials design and application. The integration of site occupancy data into ESPEI represents a significant advancement, allowing for more accurate modeling of complex intermetallic compounds. osti.gov
First-Principles Thermodynamic Calculations (Density Functional Theory - DFT)
First-principles calculations, rooted in Density Functional Theory (DFT), have become a cornerstone for determining the thermodynamic properties of phases within the Nb-Ni system. tandfonline.comtandfonline.com This quantum mechanics-based technique allows for the prediction of material properties from fundamental principles, often with accuracy comparable to experimental uncertainties. unicen.edu.artaylorfrancis.com
In the study of Nb-Ni and its alloys, DFT is used to calculate a range of essential thermodynamic data. Key applications include:
Enthalpy of Formation: DFT is used to calculate the 0 K enthalpy of formation for stable and metastable phases. unicen.edu.ar For example, in the Nb-Ni binary system, calculations have confirmed that Nb₇Ni₆ and NbNi₃ are stable intermediate compounds. tandfonline.com
Finite Temperature Properties: By combining DFT with phonon calculations, it is possible to predict thermochemical data as a function of temperature, including Gibbs free energy, which is essential for constructing phase diagrams. osti.govosti.govpsu.edu
Mixing Enthalpies: DFT calculations using special quasirandom structures (SQS) can predict the enthalpy of mixing for solid solution phases like body-centered cubic (BCC) and face-centered cubic (FCC). tandfonline.comresearchgate.net
Phase Stability: DFT calculations can determine the relative stability of different crystal structures and compounds. For instance, calculations showed that while Nb₇Ni₆ and NbNi₃ are stable, the NbNi₈ phase is unstable in the Nb-Ni binary system. tandfonline.comtandfonline.com
These DFT-derived data serve as critical inputs for CALPHAD modeling, reducing the reliance on often scarce or costly experimental data and enabling the rapid and accurate construction of thermodynamic databases for binary and multicomponent systems. tandfonline.comresearchgate.net
Ternary and Higher-Order Niobium-Nickel-Based Systems
Nb-Ni-Ti System: Phase Equilibria and Invariant Reactions
The Niobium-Nickel-Titanium (Nb-Ni-Ti) system is of significant interest for the development of advanced alloys. A thermodynamic analysis of this ternary system has been performed using the CALPHAD technique, building upon previous evaluations of the constituent binary systems (Nb-Ni, Nb-Ti, and Ni-Ti). jst.go.jp
Experimental investigations, including differential scanning calorimetry, have been used to determine the phase boundaries at constant Ni concentrations. jst.go.jp These experimental data, combined with reported isothermal sections at 700, 800, and 900°C, have informed a comprehensive thermodynamic assessment of the system. jst.go.jp
The analysis revealed the presence of numerous ternary invariant reactions. An invariant reaction is a reaction where the number of degrees of freedom is zero, meaning the temperature, pressure, and compositions of all phases in equilibrium are fixed. youtube.com Key findings from the thermodynamic calculations for the Nb-Ni-Ti system are summarized below.
| Finding | Description |
| Ternary Invariant Reactions | The calculations identified 15 distinct types of ternary invariant reactions within the system. jst.go.jp |
| Ternary Eutectic Temperature | The temperature for the ternary eutectic reaction was calculated to be in the range of 901.6°C to 1063.7°C. jst.go.jp |
These findings are crucial for understanding the solidification pathways and phase transformations that occur in Nb-Ni-Ti alloys, providing a fundamental basis for alloy design and processing.
Nb-Ni-Si System: Phase Diagram Modeling and DFT Integration
The modeling of the ternary Niobium-Nickel-Silicon (Nb-Ni-Si) phase diagram exemplifies the synergy between first-principles calculations and the CALPHAD method. researchgate.net The process begins with established thermodynamic descriptions of the binary subsystems.
First-principles calculations within the framework of DFT are performed to determine the formation energies of the known ternary compounds in the Nb-Ni-Si system. researchgate.net These theoretically derived energy values are then incorporated into a CALPHAD-type thermodynamic model. The Compound Energy Formalism (CEF) is often used to describe the Gibbs energy of the individual phases. researchgate.net
Following the integration of the DFT data, the model parameters are optimized to achieve the best possible fit with available experimental data. researchgate.net In the case of the Nb-Ni-Si system, the model was optimized to accurately reproduce the experimental 1073 K (800°C) isothermal section of the ternary phase diagram. researchgate.net This integrated approach ensures that the resulting thermodynamic model is both physically sound, due to the first-principles input, and experimentally accurate, leading to a reliable description of the phase equilibria across a range of compositions and temperatures.
Al-Nb-Ni System: First-Principles Thermodynamic Modeling
The Aluminum-Niobium-Nickel (Al-Nb-Ni) ternary system demonstrates the capability of first-principles calculations to enable the rapid and accurate construction of a thermodynamic database with minimal reliance on experimental data for the solid phases. tandfonline.comtandfonline.com This computational approach significantly accelerates the materials development process. tandfonline.com
The modeling of the Al-Nb-Ni system utilized DFT to provide the necessary thermodynamic data. The sublattice models for the various phases present in the system were defined to accurately represent their crystallographic nature and solubility ranges. tandfonline.com
Sublattice Models for Phases in the Al-Nb-Ni System
| Phase | Sublattice Model |
| AlNbNi | (Al,Ni)Nb(Al,Ni) |
| AlNbNi₂ | (Al)(Nb)(Ni)₂ |
Table based on sublattice models used in thermodynamic modeling of the Al-Nb-Ni system. tandfonline.com
By using first-principles data for both the end-members of the sublattice models and the interaction parameters, a complete thermodynamic database for the Al-Nb-Ni system was established. tandfonline.com The resulting calculated phase diagram was found to reproduce most of the key features present in the experimentally determined phase diagram, validating the power of this computational approach. tandfonline.comtandfonline.com This success highlights the potential for designing complex, multi-component alloys primarily through computational methods, reserving experimental work for validation and refinement.
Ni-Cr-Nb Alloys: Phase Constitution and Precipitation
The addition of chromium to the niobium-nickel binary system introduces complexities to the phase equilibria, leading to the formation of a ternary system with distinct phase constitutions and precipitation behaviors critical for high-temperature applications. Investigations into the Ni-Cr-Nb system are essential for understanding the stability and transformation of phases that dictate the mechanical properties of these alloys.
Phase Constitution
The isothermal section of the Nb-Ni-Cr ternary phase diagram at 1,100 °C reveals significant interactions between the constituent elements. nih.gov At this temperature, chromium exhibits considerable solubility in the nickel-niobium intermetallic phases. nih.gov Nearly 28 atomic percent (at. %) of chromium can be dissolved in the μ phase (Nb7Ni6), while the solubility of chromium in the NbNi3 phase is approximately 5 at. %. nih.gov
The nickel content plays a crucial role in determining the stability of the NbCr2 Laves phase. The low-temperature cubic modification of the NbCr2 Laves phase (MgCu2 type) can dissolve up to 6 at. % of nickel. nih.gov However, a further increase in nickel content to approximately 10 at. % stabilizes the hexagonal, high-temperature modification of this Laves phase. nih.gov Diffusion couple experiments have confirmed the existence of three-phase equilibria at 1,100 °C, including Cr-based solid solution (Crss) + NbNi3 + T phase and Crss + NbNi3 + Ni-based solid solution (Niss). nih.gov
Phase Constitution and Solubility in Ni-Cr-Nb System at 1,100 °C
| Phase | Solute | Maximum Solubility (at. %) | Notes |
|---|---|---|---|
| μ (Nb7Ni6) | Chromium (Cr) | ~28% | - |
| NbNi3 | Chromium (Cr) | ~5% | - |
| NbCr2 (Cubic Laves) | Nickel (Ni) | ~6% | Low-temperature modification. |
| NbCr2 (Hexagonal Laves) | Nickel (Ni) | ~10% | Stabilized by higher Ni content. |
Precipitation
The strength of many Ni-Cr-Nb alloys, particularly nickel-based superalloys, is derived from the fine and coherent precipitation of intermetallic phases within the nickel-rich matrix. The primary strengthening precipitate in these systems is the γ'' (gamma double prime) phase, which has a composition of Ni3Nb. mdpi.comelsevierpure.com
The γ''-Ni3Nb phase is thermodynamically metastable and possesses a D022 crystal structure. mdpi.comelsevierpure.com In alloys with cobalt, the main strengthening phase is identified as the orthorhombic β-Ni3Nb, which precipitates on {111} matrix planes in a plate-like shape. tandfonline.com The stability of the metastable γ'' precipitates is a limiting factor for the service temperature of these alloys. At elevated temperatures, typically above 650 °C, the γ'' phase transforms into the thermodynamically stable D0a δ-Ni3Nb (delta) phase. mdpi.com This transformation results in a coarse microstructure, which can degrade the mechanical properties of the alloy. mdpi.com
In addition to the primary Ni3Nb precipitates, other phases can form depending on the specific alloy composition and the presence of impurity elements. For instance, carbon impurities can lead to the precipitation of niobium carbide (NbC). tandfonline.com The precipitation of NbC can occur in association with stacking faults, which may also serve as nucleation sites for the β-Ni3Nb phase. tandfonline.com
Key Precipitates in Ni-Cr-Nb Alloys
| Phase Designation | Composition | Crystal Structure | Characteristics |
|---|---|---|---|
| γ'' (gamma double prime) | Ni3Nb | D022 (Tetragonal) | Metastable, primary strengthening phase, coherent with matrix. mdpi.comelsevierpure.com |
| β-Ni3Nb | Ni3Nb | Orthorhombic | Strengthening phase, precipitates as plates on {111} planes. tandfonline.com |
| δ (delta) | Ni3Nb | D0a (Orthorhombic) | Thermodynamically stable phase, forms at higher temperatures. mdpi.com |
| - | NbC | - | Forms in the presence of carbon impurities, can nucleate on stacking faults. tandfonline.com |
Synthesis and Processing Methodologies for Niobium Nickel Compounds
Bulk Material Synthesis Techniques
Bulk niobium-nickel materials are foundational for applications requiring substantial structural components with high strength and temperature resistance. Several methods are employed to produce these materials, each offering distinct advantages in terms of purity, homogeneity, and scalability.
Arc Melting
Arc melting is a common method for producing niobium-nickel alloys, particularly for creating master alloys like Nickel-Niobium (NiNb). edgetechmat.commbrmetals.com This technique is advantageous due to the significant difference in melting points between niobium and other base metals, which can make direct alloying into a molten pool challenging. edgetechmat.com The process involves melting the constituent metals in a vacuum or inert atmosphere using an electric arc. This high-temperature process ensures the complete dissolution and uniform mixing of niobium and nickel.
Vacuum arc remelting can be employed as a subsequent step to further purify the alloy by removing volatile impurities. youtube.com The resulting ingots are typically very pure and serve as the starting material for various metallurgical products. plexusdev.co.uk For instance, extra-low nitrogen nickel-niobium can be produced using an aluminum thermic reduction process followed by melting in a vacuum induction furnace, which is crucial for manufacturing high-performance superalloys like nitride-free alloy 718. youtube.com
Table 1: Parameters and Outcomes of Arc Melting for Niobium-Nickel Alloys
| Parameter | Description | Typical Values/Observations |
| Atmosphere | Controlled to prevent contamination | Vacuum or inert gas (e.g., Argon) researchgate.net |
| Melting Point | Niobium has a high melting point of 2468°C niobium.tech | NiNb master alloys have lower melting points, facilitating easier dissolution edgetechmat.commbrmetals.com |
| Purity | High purity is achievable | Double and triple melting steps can significantly purify the material plexusdev.co.uk |
| Product Forms | Ingots, bars, and electrodes youtube.complexusdev.co.ukkobv.de | Can be further processed into various shapes |
Sintering
Sintering is a powder metallurgy technique used to create dense solid materials from powders through the application of heat. In the context of niobium-nickel compounds, this method is particularly useful for producing cermets and composites. For example, niobium carbide-nickel (NbC-Ni) cermets are prepared by liquid phase sintering of powder mixtures in a vacuum. researchgate.net The process involves heating the compacted powders to a temperature where the nickel acts as a binder, leading to densification.
The sintering temperature and atmosphere are critical parameters that influence the final microstructure and properties of the material. Studies have shown that sintering of NbC powders coated with nickel nano-dots involves multiple densification steps at temperatures ranging from 1110°C to 1500°C. researchgate.netdiva-portal.org The resulting material consists of NbC grains within a niobium-nickel binder phase. researchgate.netdiva-portal.org The grain size and hardness of the final product are highly dependent on the sintering temperature and duration. researchgate.netdiva-portal.org For pure niobium, optimal sintering temperatures are around 2000°C to achieve a density close to the theoretical value. nih.gov
Table 2: Research Findings on Sintering of Niobium-Nickel Based Materials
| Material System | Sintering Temperature (°C) | Key Findings |
| NbC-Ni Cermets | 1420 | Fully densified cermets were achieved. researchgate.net |
| NbC with 14 wt% Ni | 1375, 1405, 1500 | Main sintering occurred at 1110-1375°C, with grain growth observed at 1500°C. researchgate.netdiva-portal.org |
| Pure Niobium Powder | 1800 - 2200 | Optimal temperature for achieving high density was found to be 2000°C. nih.gov |
| Nb-V added PM Steels | 1350 | Determined as the optimal temperature for yield and tensile strengths. mdpi.com |
Solid-State Reaction
Solid-state reaction is a method used to synthesize compounds by heating a mixture of solid reactants. This technique is commonly employed for the production of complex oxides, such as nickel niobates. For instance, nickel niobate (NiNb2O6) has been synthesized through a solid-state reaction between nickel and niobium precursors. acs.org The process often involves mechanical techniques to enhance the reaction rate before a final heat treatment at high temperatures, for example, 900°C for NiNb2O6. acs.org
Similarly, nickel niobium oxide (Ni2Nb34O87) is synthesized via a solid-state reaction approach where stoichiometric amounts of nickel oxide (NiO) and niobium pentoxide (Nb2O5) powders are ground together and then calcined at very high temperatures, such as 1350°C. uq.edu.au This method allows for the formation of pure, crystalline phases of the desired compound. acs.org
Table 3: Examples of Niobium-Nickel Compounds Synthesized by Solid-State Reaction
| Compound | Precursors | Calcination Temperature (°C) |
| Nickel Niobate (NiNb2O6) | Nickel and Niobium precursors | 900 acs.org |
| Nickel Niobium Oxide (Ni2Nb34O87) | Nickel oxide (NiO), Niobium pentoxide (Nb2O5) | 1350 uq.edu.au |
| Zinc-containing Nickel Niobates (Ni4–xZnxNb2O9) | Not specified | Not specified researchgate.net |
| Tantalum-containing Nickel Niobates (Ni4Nb2–xTaxO9) | Not specified | Not specified researchgate.net |
Powder Metallurgy Approaches
Powder metallurgy (P/M) encompasses a range of techniques for fabricating parts from metal powders. It is a versatile approach that can produce complex shapes with unique properties. osti.gov For niobium-nickel alloys, P/M offers a pathway to develop high-strength materials with improved oxidation resistance, which can be challenging to achieve with conventional casting methods. osti.gov
The process typically involves preparing a powder feedstock, which can be a blend of elemental powders or pre-alloyed powders. am-printing.com This is followed by compaction and sintering. For pure niobium, powder injection molding (PIM) has been explored, where the powder is mixed with a binder, molded into the desired shape, and then debound and sintered at temperatures up to 2000°C in a vacuum or controlled atmosphere. msstate.edu This process significantly reduces oxygen content in the final product. msstate.edu
Advanced Material Processing
To meet the demands of modern technologies, particularly in electronics and coatings, advanced processing techniques are utilized to create niobium-nickel compounds in the form of thin films.
Thin Film Deposition Techniques (e.g., Sputtering, Chemical Vapor Deposition)
Thin films of niobium-nickel and related compounds can be deposited onto various substrates using techniques like sputtering and chemical vapor deposition (CVD). These methods allow for precise control over film thickness, composition, and microstructure.
Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a target material and deposited onto a substrate. DC reactive magnetron sputtering is used to deposit niobium nitride (NbN) thin films, which are of interest for superconducting applications. epfl.chmit.edu The properties of the resulting films are highly dependent on parameters such as the nitrogen partial pressure and substrate temperature. epfl.ch Multilayer thin films of nickel-niobium oxide have also been deposited on polymer substrates to enhance their mechanical reliability for flexible electronic applications. rsc.org
Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. wikipedia.org CVD can be used to produce high-quality thin films of niobium and its compounds. cern.chcern.ch For example, niobium films can be grown by the hydrogen reduction of vaporized niobium pentachloride (NbCl5). cern.ch This technique offers high deposition rates and creates a strong metallurgical bond between the film and the substrate. cern.ch Niobium disulfide (NbS2) thin films have been synthesized via atmospheric pressure CVD from the reaction of NbCl5 and various sulfur precursors. researchgate.net
Table 4: Thin Film Deposition Techniques for Niobium-Based Materials
| Technique | Material | Precursors/Target | Key Process Parameters |
| DC Reactive Magnetron Sputtering | Niobium Nitride (NbN) | Niobium Target | Nitrogen partial pressure, substrate temperature epfl.ch |
| DC Magnetron Sputtering | Niobium (Nb) | Niobium Target | Argon pressure, sputtering power mdpi.com |
| Chemical Vapor Deposition (CVD) | Niobium (Nb) | Niobium pentachloride (NbCl5), Hydrogen (H2) | Substrate temperature (e.g., 700°C) cern.ch |
| Atmospheric Pressure CVD | Niobium Disulfide (NbS2) | Niobium pentachloride (NbCl5), various sulfur precursors | Reaction temperature (250-600°C) researchgate.net |
Electrodeposition of Composite Coatings
Electrodeposition is a process used to create composite coatings by co-depositing particles of a secondary phase within a metal matrix. In the context of niobium-nickel compounds, this technique is employed to form coatings such as Nickel-Niobium Pentoxide (Ni-Nb₂O₅) on substrates like mild steel to enhance their material properties. tandfonline.comtandfonline.com The process involves suspending fine ceramic particles, like niobium pentoxide, in an electrolytic bath containing ions of the matrix metal, such as nickel. tandfonline.com An electric current is then applied, causing the metal ions to reduce and deposit onto the cathode (the substrate), physically trapping the inert particles within the growing metal layer. chimicatechnoacta.ru
Research into Ni-Nb₂O₅ composite coatings has demonstrated significant improvements in performance compared to pure nickel coatings. tandfonline.com The inclusion of Nb₂O₅ particles leads to a more homogeneous and dense coating structure. tandfonline.com Key findings from studies on these coatings show a notable increase in microhardness and corrosion resistance. For instance, the addition of Nb₂O₅ particles to a nickel matrix resulted in a 44% increase in microhardness. tandfonline.com Furthermore, these composite coatings exhibit enhanced protection against corrosion, with a maximum inhibitory efficiency of 87.9% reported. tandfonline.com Scratch tests have revealed strong adhesion with no delamination at the surface, and the coatings also display hydrophobic characteristics. tandfonline.com
The composition of the electrolytic bath and the deposition parameters are critical factors that control the quality and properties of the final coating.
Table 1: Electrolytic Bath Composition and Deposition Parameters for Ni-Nb₂O₅ Coatings
| Constituent / Parameter | Value |
|---|---|
| Nickel Sulphate | 280 g/L |
| Nickel Chloride | 40 g/L |
| Boric Acid | 40 g/L |
| Nb₂O₅ particles | 10 g/L |
| pH | 4.5 |
| Temperature | 55°C |
| Current Density | 4 A/dm² |
| Agitation | 300 RPM |
Data sourced from: tandfonline.com
Additive Manufacturing of Niobium-Containing Alloys
Additive Manufacturing (AM), particularly powder bed fusion techniques like Laser Powder Bed Fusion (LPBF), also known as Selective Laser Melting (SLM), and Electron Beam Melting (EBM), is being developed for processing niobium-containing alloys. nasa.govnih.gov These methods offer significant advantages over traditional manufacturing, such as the ability to create geometrically complex monolithic parts with high material efficiency, which is crucial for expensive refractory metals like niobium. nasa.gov This technology is especially relevant for high-temperature aerospace applications, such as propulsion systems, where alloys like C103 (Nb-10Hf-1Ti) are used. nasa.govnasa.gov
The AM process for these alloys involves selectively melting and fusing layers of fine metal powder using a high-energy source. nasa.gov For instance, the LPBF process can produce parts with fine features and superior surface finishes. nasa.gov Research has focused on optimizing process parameters to produce fully dense, crack-free components. tandfonline.com However, challenges remain due to the high melting point and reactivity of niobium alloys, which can lead to issues like porosity, cracking, and oxygen embrittlement. nih.govtandfonline.com
Studies have explored various niobium-containing alloy systems for AM:
Nb C103 (89Nb-10Hf-1Ti): This alloy is a primary candidate for propulsion applications due to its performance in high-temperature environments. nasa.gov Research aims to mature the LPBF processing parameters to ensure material integrity and establish design criteria for aerospace hardware. nasa.gov
Niobium-Tungsten Alloys: Blended powders of Nb-10W-1Zr-0.1C and Nb-20W-1Zr-0.1C have been processed using EBM. nih.gov While solid densities of over 99% were achieved, the resulting components contained some porosity and required post-processing heat treatments to improve tungsten diffusion and achieve satisfactory mechanical properties. nih.gov
Titanium-Niobium Alloys: LPBF has been used to manufacture both porous and dense samples from nanostructured Ti-Nb alloy powders. mdpi.com Porous structures are particularly interesting for biomedical implants as they can promote bone ingrowth and have a lower elastic modulus, closer to that of human bone. mdpi.com
Table 2: Research Findings in Additive Manufacturing of Niobium-Containing Alloys
| Alloy System | AM Technique | Key Findings & Challenges |
|---|---|---|
| C103 (Nb-10Hf-1Ti) | Laser Powder Bed Fusion (LPBF) | Potential for complex aerospace components; focus on maturing processing parameters and assessing material integrity. nasa.govnasa.gov |
| Nb-W-Zr-C | Electron Beam Melting (EBM) | Achieved >99% density from blended powders; post-processing heat treatment needed to homogenize microstructure and improve mechanical properties. nih.gov |
| W-Nb-C | Laser Powder Bed Fusion (L-PBFAM) | Novel alloy designed to address cracking issues during solidification; produces near crack-free specimens with heterogeneous microstructures. tandfonline.com |
Diffusion Welding of Dissimilar Niobium-Nickel Metals
Diffusion welding is a solid-state joining technique that allows for the bonding of dissimilar materials without melting, relying on the mutual diffusion of atoms across the interface at elevated temperatures and pressures. khai.edu This method is particularly relevant for joining niobium and nickel, a pairing of interest in high-technology fields like aerospace and nuclear engineering. upit.ro Nickel-based superalloys often include niobium as an alloying element to enhance mechanical properties through the precipitation of hardening phases like Ni₃Nb. upit.ro
When nickel and niobium are joined by diffusion welding, a diffusion zone forms at the interface, which can contain multiple intermetallic compounds. khai.edu Metallographic and X-ray analysis have identified the formation of brittle phases such as NbNi and NbNi₃ in the contact zone. iaea.org The presence and thickness of these intermetallic layers are dependent on the welding parameters, including temperature and time. khai.edu The formation of these brittle compounds can be detrimental to the mechanical integrity of the joint, often leading to crack formation. iaea.org
To mitigate the issue of brittle intermetallic formation, one effective strategy is the use of intermediate layers or interlayers. Research has shown that using Mo-Pd (Molybdenum-Palladium) and Mo-W (Molybdenum-Tungsten) intermediate layers can successfully prevent cracking. iaea.org These elements form solid solutions with both nickel and niobium, resulting in welded joints with strength comparable to the base metals and capable of operating at high temperatures. iaea.org Other potential buffer layers for joining dissimilar metals like titanium alloys (which have limits on nickel content) include vanadium and copper. neonickel.com
Table 3: Intermetallic Phases Formed During Ni-Nb Diffusion Welding
| Phase | Chemical Formula | Characteristics |
|---|---|---|
| Niobium Nickel | NbNi | Intermetallic phase observed in the diffusion zone. iaea.org |
Nanomaterial Synthesis of this compound-Based Compounds
Chemical Precipitation Methods
Chemical precipitation is a versatile and widely used bottom-up technique for synthesizing nanomaterials, including this compound-based compounds. jove.com This method involves the reaction of soluble precursors in a solution to form an insoluble precipitate, which is then collected, washed, dried, and often calcined to obtain the final nanostructured material. nanobioletters.com A key advantage of chemical precipitation is its ability to achieve a uniform dispersion of metal components and produce nanoparticles with relatively high surface areas. jove.comyoutube.com
This technique has been successfully employed to prepare niobium oxide-modified nickel catalysts (Ni-Nb-O). jove.comnih.gov In a typical synthesis, water-soluble salts of the metals, such as nickel nitrate (B79036) and niobium oxalate (B1200264) hydrate, are dissolved in deionized water. jove.com A precipitating agent is then added, and the solution's pH and temperature are carefully controlled to induce the formation of the desired mixed oxide precursor. jove.com The resulting precipitate is subsequently calcined to yield the final catalyst.
Research has shown that by varying the molar ratio of niobium to nickel, a series of NiₓNb₁₋ₓO nanoparticles with different atomic compositions can be prepared. nih.gov These materials exhibit unique sponge-like and fold-like nanostructures and possess significantly larger surface areas compared to bulk nickel oxide. For example, a maximum surface area of 173 m²/g was obtained for a Ni₀.₉₂Nb₀.₀₈O catalyst. nih.gov This high surface area is crucial for applications in catalysis, such as the hydroconversion of lignin-derived compounds. jove.com
Table 4: Synthesis Parameters for NiₓNb₁₋ₓO Nanoparticles via Chemical Precipitation
| Target Compound | Ni Precursor | Nb Precursor | Key Synthesis Steps |
|---|---|---|---|
| Ni₀.₉₇Nb₀.₀₃O | Nickel Nitrate | Niobium (V) Oxalate Hydrate | 1. Dissolve precursors in DI water at 70°C. nih.gov |
| Ni₀.₉₂Nb₀.₀₈O | Nickel Nitrate | Niobium (V) Oxalate Hydrate | 2. Raise temperature and add basic solution to control pH. jove.com |
| Ni₀.₈₅Nb₀.₁₅O | Nickel Nitrate | Niobium (V) Oxalate Hydrate | 3. Filter, wash, and dry the precipitate. jove.com |
| Ni₀.₈₀Nb₀.₂₀O | Nickel Nitrate | Niobium (V) Oxalate Hydrate | 4. Calcine the solid in air at 450°C for 5 hours. jove.comnih.gov |
Hydrothermal Synthesis
Hydrothermal synthesis is a method of synthesizing crystalline materials from aqueous solutions under conditions of high temperature and pressure. The process is typically carried out in a sealed, heated pressure vessel known as an autoclave. scielo.br This technique is particularly effective for producing well-defined, crystalline nanostructures such as nanorods, nanowires, and layered oxides. mdpi.comrsc.org
In the context of niobium-based compounds, hydrothermal synthesis has been extensively used to produce various crystalline phases of niobium pentoxide (Nb₂O₅). scielo.brmdpi.com The synthesis generally involves placing a niobium precursor, such as niobium ammonium (B1175870) oxalate, into an aqueous solution within a Teflon-lined autoclave. scielo.br The autoclave is then heated to a specific temperature (e.g., 120-150°C) for a set duration. scielo.br The resulting precipitate is then washed and dried to obtain the final powder. scielo.br
The structural and morphological characteristics of the synthesized materials are highly dependent on the reaction parameters, including temperature, reaction time, and the concentration of any mineralizers or structure-directing agents. researchgate.net For example, studies on Nb₂O₅ synthesis have shown that layered-structure-type niobium oxides composed of NbO₆ octahedra can be formed. rsc.org Other research has focused on producing Nb₂O₅ nanorods, where parameters such as annealing post-synthesis can be used to increase crystallinity and favor specific crystal structures, like the orthorhombic phase. mdpi.comresearchgate.net While direct synthesis of niobium-nickel oxide nanomaterials via this method is less commonly documented in the provided sources, the principles demonstrated for Nb₂O₅ are applicable for creating mixed-metal oxide nanostructures by introducing a soluble nickel precursor into the reaction mixture.
Table 5: Research Findings in Hydrothermal Synthesis of Niobium Oxides
| Precursor | Synthesis Temperature | Duration | Key Morphological/Structural Outcome |
|---|---|---|---|
| Niobium Ammonium Oxalate | 120°C / 150°C | 5 hours | Nb₂O₅ particles; higher temperature resulted in increased surface area. scielo.br |
| Niobium Metal Plate | 130°C - 150°C | 20 - 40 hours | Poorly crystalline, hydrated Nb₂O₅ nanorods; post-annealing increases crystallinity. mdpi.comresearchgate.net |
Sol-Gel Methods
The sol-gel method is a low-temperature chemical synthesis process used to produce solid materials from small molecules. The process involves the conversion of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. It is a cost-effective and versatile technique for producing high-purity, homogeneous nanomaterials with a uniform size distribution. ui.ac.idpisrt.org
The synthesis of nickel-based and mixed niobium-nickel oxide nanoparticles can be achieved using this method. nih.govresearchgate.net A typical procedure begins with dissolving metal precursors, such as nickel nitrate hexahydrate, in a solvent like methanol (B129727) or water. ui.ac.idresearchgate.net A complexing or gelling agent is often added, followed by a precipitation agent like sodium hydroxide (B78521) (NaOH) to control the pH and initiate hydrolysis and condensation reactions. ui.ac.idpisrt.org This leads to the formation of a gel, which is a network of interconnected particles. The gel is then aged, dried to remove the solvent, and finally calcined at an elevated temperature (e.g., 400-550°C) to remove organic residues and induce crystallization, resulting in the final metal oxide nanopowder. pisrt.orgorientjchem.org
Researchers have successfully synthesized NiO nanocrystals using various nickel precursors, finding that the choice of precursor can influence the morphology and size of the final nanoparticles. ui.ac.id For instance, using nickel nitrate, nickel acetate, and nickel sulfate (B86663) as precursors resulted in NiO nanocrystals with average sizes of 72.16 nm, 38.63 nm, and 32.84 nm, respectively. ui.ac.id The sol-gel method is also noted as a viable route for preparing Ni-Nb-O mixed oxide nanoparticles. nih.gov The resulting nanopowders typically exhibit high specific surface areas and small crystallite sizes, which are advantageous for applications in areas such as adsorption and catalysis. orientjchem.org
Table 6: Effect of Precursor on NiO Nanocrystal Size in Sol-Gel Synthesis
| Nickel Precursor | Solvent | Precipitation Agent | Resulting Average Crystal Size |
|---|---|---|---|
| Nickel Nitrate Hexahydrate | Methanol | NaOH | 72.16 nm |
| Nickel Acetate Tetrahydrate | Methanol | NaOH | 38.63 nm |
| Nickel Sulfate Hexahydrate | Methanol | NaOH | 32.84 nm |
Data sourced from: ui.ac.id
Combustion Synthesis
Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a method that utilizes the heat generated from an exothermic reaction to sustain the synthesis of materials. This technique is noted for its rapidity, energy efficiency, and the high purity of the resulting products, as the high temperatures can vaporize volatile impurities. The process typically involves the ignition of a compressed powder mixture of the reactants, which then propagates as a combustion wave through the material, converting it into the desired compound.
While direct combustion synthesis of a simple "this compound" binary compound is not extensively detailed in readily available literature, the principles of this method have been applied to related systems, such as nickel and niobium aluminides. dtic.mildtic.mil In these processes, elemental powders are mixed and compacted, and the reaction is initiated to form intermetallic compounds. The process parameters, including compaction pressure, preheat temperature, and particle size of the initial powders, are critical in controlling the reaction and the microstructure of the final product. dtic.mildtic.mil
The general reaction scheme for the combustion synthesis of a nickel niobate, for instance, could be conceptualized as a reaction between nickel or nickel oxide and niobium or niobium pentoxide powders, often with an oxidizing agent and a fuel to facilitate the self-sustaining reaction.
Table 1: General Parameters in Combustion Synthesis of Related Intermetallic Compounds
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Reactants | Starting materials for the synthesis. | Elemental powders (e.g., Ni, Nb, Al), Oxides (e.g., NiO, Nb2O5) |
| Compaction Pressure | Pressure applied to the powder mixture to form a green compact. | Varies depending on the desired density and reactivity. |
| Preheat Temperature | Initial temperature of the reactants before ignition. | Can influence the reaction rate and product phases. |
| Particle Size | Size of the reactant powders. | Affects the reaction kinetics and homogeneity of the product. |
| Atmosphere | The gaseous environment in which the synthesis is conducted. | Typically inert (e.g., Argon) or reactive (e.g., Nitrogen for nitrides). |
Research into the micropyretic synthesis of Ni and Nb aluminides has shown that this method can produce compositionally and microstructurally uniform products, highlighting its potential for creating complex alloys. dtic.mildtic.mil
Polyol Method for Nanoparticles
The polyol method is a versatile wet-chemistry technique for the synthesis of nanoparticles, particularly metallic and metal oxide nanoparticles. nih.govrsc.org In this process, a polyol (a compound with multiple hydroxyl groups, such as ethylene (B1197577) glycol or glycerol) acts as both the solvent for the metallic precursor and the reducing agent. nih.govrsc.org The high boiling point of polyols allows for reactions to be carried out at elevated temperatures, facilitating the reduction of metal salts to form nanoparticles. rsc.org
This method is widely employed for the synthesis of nickel nanoparticles. nih.govukm.my The process typically involves dissolving a nickel precursor, such as nickel chloride or nickel nitrate, in a polyol. nih.govresearchgate.netnih.gov The solution is then heated to a specific temperature, often in the presence of a nucleating agent or a stabilizer like polyvinylpyrrolidone (B124986) (PVP), to control the size and prevent agglomeration of the resulting nanoparticles. nih.gov
While the polyol method is well-established for the synthesis of single-metal nanoparticles like nickel, its application for the direct synthesis of niobium-nickel alloy or compound nanoparticles is not prominently reported in the reviewed scientific literature. The synthesis of bimetallic nanoparticles via the polyol method often requires careful control of the reduction potentials of the two metal precursors to achieve the desired composition and structure.
Table 2: Typical Parameters for the Polyol Synthesis of Nickel Nanoparticles
| Parameter | Description | Example |
|---|---|---|
| Precursor | The source of the metal ions. | Nickel chloride (NiCl2), Nickel nitrate (Ni(NO3)2) nih.govresearchgate.netnih.gov |
| Polyol | The solvent and reducing agent. | Ethylene glycol, Diethylene glycol, Glycerol nih.govresearchgate.netnih.gov |
| Stabilizer/Capping Agent | A substance to control particle growth and prevent aggregation. | Polyvinylpyrrolidone (PVP) nih.gov |
| Reaction Temperature | The temperature at which the reduction and nanoparticle formation occur. | Typically in the range of 150-250 °C. ukm.my |
| Reducing Agent (optional) | An additional reducing agent to facilitate the reaction. | Sodium borohydride (B1222165) (NaBH4) nih.gov |
Research has demonstrated that by modifying the polyol process, for instance by using a stronger reducing agent like sodium borohydride in conjunction with the polyol, it is possible to produce metallic nickel nanoparticles with controlled size and good dispersion. nih.gov
Mechanochemical Synthesis
Mechanochemical synthesis is a solid-state reaction method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations. This technique offers a scalable and often more environmentally friendly alternative to traditional high-temperature synthesis methods. qu.edu.qa
This method has been successfully employed for the synthesis of orthorhombic nickel niobate (NiNb2O6). qu.edu.qascienceopen.com The process involves the high-energy ball milling of a stoichiometric mixture of nickel and niobium precursors, such as nickel oxide (NiO) and niobium pentoxide (Nb2O5). qu.edu.qa The mechanical forces generated during milling lead to particle size reduction, increased surface area, and the formation of intimate contact between the reactants, which facilitates the solid-state reaction at lower temperatures than conventional methods. qu.edu.qa
Following the mechanical activation step, a subsequent heat treatment at a significantly lower temperature than traditional solid-state reactions (e.g., 900 °C instead of over 1100 °C) is often employed to complete the reaction and obtain a pure, crystalline product. qu.edu.qa X-ray diffraction analysis is commonly used to confirm the formation of the desired nickel niobate phase. qu.edu.qa
Table 3: Research Findings on the Mechanochemical Synthesis of Nickel Niobate (NiNb2O6)
| Precursors | Milling Conditions | Heat Treatment | Resulting Phase | Key Findings |
|---|---|---|---|---|
| Nickel Oxide (NiO), Niobium Pentoxide (Nb2O5) | High-energy ball milling | 900 °C | Orthorhombic NiNb2O6 qu.edu.qa | A facile and scalable method to produce pure orthorhombic NiNb2O6. qu.edu.qa |
| Nickel Nitrate, Niobium Pentoxide | Ball milling | Not specified in detail | Nickel-modified materials mdpi.com | Demonstrates the versatility of mechanochemistry for incorporating nickel into various structures. mdpi.com |
The resulting nickel niobate material from mechanochemical synthesis has been investigated as a robust and fast-charging anode material for lithium-ion batteries, exhibiting promising electrochemical performance. qu.edu.qa
Electronic Structure and Bonding in Niobium Nickel Compounds
First-Principles Calculations for Electronic Properties (DFT)
First-principles calculations based on Density Functional Theory (DFT) are powerful tools for investigating the structural and electronic properties of intermetallic compounds from a quantum mechanical perspective. researchgate.netmdpi.comcambridge.org For the niobium-nickel system, these calculations have been used to determine the stability and fundamental electronic characteristics of various phases, notably the γ''-Ni₃Nb phase, which is a key strengthening component in nickel-based superalloys. researchgate.net
Studies using projector augmented wave (PAW) potentials have successfully optimized the crystal structures of Ni-Nb compounds. researchgate.net For the body-centered tetragonal (D022) γ''-Ni₃Nb phase, DFT calculations yield a formation energy of approximately -27.55 kJ/mol. researchgate.net The negative value of the formation enthalpy indicates that the formation of this phase is an exothermic process and that the compound is thermodynamically stable. researchgate.net
These computational methods provide foundational data that are in good agreement with both experimental results and other theoretical work, confirming the reliability of DFT in predicting the properties of these complex materials. researchgate.net The optimization process in these calculations typically continues until the forces on each atom and the total energy of the system converge to very low thresholds, ensuring an accurate representation of the compound's ground state. researchgate.net
| Compound | Crystal Structure | Calculated Formation Energy (kJ/mol) | Thermodynamic Stability |
|---|---|---|---|
| γ''-Ni₃Nb | Body-Centered Tetragonal (D022) | -27.55 | Stable |
Analysis of Total and Partial Density of States
For the γ''-Ni₃Nb phase, the TDOS shows that the spin-up and spin-down states are identical, which indicates that the phase is non-ferromagnetic at its ground state (0 K). researchgate.net The primary bonding peaks are located in the energy range of -10 eV to 0 eV. researchgate.net
The PDOS analysis further elucidates the nature of the bonding. It reveals that there is a covalent interaction in the Ni-Nb system. researchgate.net This is evidenced by the hybridization of the electronic states of the constituent atoms. Specifically, the analysis of γ''-Ni₃Nb shows that the electronic states near the Fermi level are primarily contributed by the d-orbitals of both Ni and Nb atoms, with Ni d-states often being dominant. This interaction and hybridization between the Ni-d and Nb-d orbitals are fundamental to the bonding characteristics of the compound.
Charge Density Distribution and Interatomic Bonding Characteristics
The charge density distribution offers a direct visualization of the electron distribution within the crystal lattice, providing deep insights into the nature of interatomic bonds. nih.govresearchgate.net In the γ''-Ni₃Nb system, analysis of charge density difference contour maps reveals a combination of metallic and covalent bonding characteristics. researchgate.net
These maps show that some electrons cluster in the region between Ni and Nb atoms, which is a clear indicator of covalent bonding. researchgate.net Simultaneously, other electrons are delocalized and distributed uniformly among the Ni atoms, signifying a metallic-bonding character. researchgate.net This coexistence of covalent and metallic bonds contributes to the unique mechanical and physical properties of Ni₃Nb-strengthened superalloys.
Topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), can further characterize the bonds. berkeley.edu This method identifies bond critical points (BCPs) between atoms. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), help to classify the interaction. For Ni-Nb compounds, this analysis confirms the mixed bonding nature, where the shared electron density between Ni and Nb atoms points to covalency, while the delocalized electron sea is characteristic of metallic bonding.
Orbital Transport and Spin Current Generation Mechanisms
In bilayer systems composed of niobium and nickel (Nb/Ni), fascinating phenomena related to electron orbital and spin transport emerge, which are at the forefront of spintronics research. These heterostructures are efficient at generating spin and orbital currents, which can exert torques on the magnetization of the ferromagnetic layer (Ni). aps.orgaps.org
The primary mechanism at play is the orbital Hall effect (OHE) in niobium. aps.orgaps.org When an electric field is applied, it generates a transverse flow of orbital angular momentum, known as an orbital current, within the Nb layer. This orbital current is then injected into the adjacent Ni layer. aps.org Inside the nickel, which has significant spin-orbit coupling, a portion of the injected orbital current is converted into a spin current. aps.orgaps.org This newly formed spin current then exerts a torque, known as an orbital torque, on the magnetization of the Ni layer. aps.org
A key experimental observation in Nb/Ni bilayers is the sign reversal of the damping-like torque compared to systems like Nb/Py (Py = Permalloy). aps.org This sign reversal provides strong evidence for the dominance of the orbital torque over the conventional spin torque generated by the spin Hall effect (SHE) in niobium. aps.org The efficiency of the orbital-to-spin conversion within the nickel layer is a crucial factor in this process. aps.orgaps.org Studies have shown that orbital currents can propagate over longer distances than spin currents, making these orbital transport mechanisms particularly efficient. fz-juelich.de
| Parameter | System | Value | Description |
|---|---|---|---|
| Damping-like Torque Efficiency (ξ_DL) | Nb/Ni | ~ +0.035 | Efficiency of torque generation, positive sign indicates dominance of orbital torque. aps.org |
| Damping-like Torque Efficiency (ξ_DL) | Nb/Py | ~ -0.011 | Negative sign is consistent with the spin Hall effect in Nb. aps.org |
| Orbital-to-Spin Conversion Efficiency (C_Ni) | Nickel | 4.55 x 10⁻² | Efficiency of converting injected orbital current to spin current within the Ni layer. aps.org |
| Spin Hall Conductivity (σ_SH^Nb) | Niobium | ~ -0.2 x 10³ (ħ/2e) Ω⁻¹cm⁻¹ | Intrinsic efficiency of generating spin current via the spin Hall effect. aps.org |
| Orbital Hall Conductivity (σ_OH^Nb) | Niobium | ~ +12 x 10³ (ħ/2e) Ω⁻¹cm⁻¹ | Intrinsic efficiency of generating orbital current via the orbital Hall effect. aps.org |
Mechanical Behavior and Deformation Mechanisms of Niobium Nickel Intermetallics
Strengthening Mechanisms in Niobium-Nickel Alloys
Solid solution strengthening is a primary mechanism where niobium atoms dissolve in the nickel matrix, creating lattice distortion that impedes dislocation movement. The effectiveness of this strengthening is largely dependent on the size difference between the solute (niobium) and solvent (nickel) atoms. The atomic radius of niobium is approximately 15% to 18% larger than that of nickel, resulting in a significant strain field within the crystal lattice. aeether.com This lattice strain interacts with the stress fields of dislocations, making their glide more difficult and thereby increasing the alloy's strength. wikipedia.org
The solid solution strengthening effect of niobium in nickel is considered greater than that of other common alloying elements like tungsten and molybdenum. aeether.com A notable example of an alloy that relies heavily on this mechanism is Inconel 625, where niobium, along with molybdenum, is dissolved in the nickel-chromium matrix to provide high strength. aeether.comwikipedia.org This form of strengthening is particularly important for high-temperature applications as it remains effective even at elevated temperatures. chalmers.se
Table 1: Comparison of Atomic Radii for Solid Solution Strengthening This table illustrates the size mismatch between niobium and nickel atoms, which is a key factor in the efficacy of solid solution strengthening.
| Element | Atomic Radius (pm) |
| Nickel (Ni) | 124 |
| Niobium (Nb) | 143 |
| Molybdenum (Mo) | 136 |
| Tungsten (W) | 137 |
Niobium is an effective grain refiner in nickel alloys. aeether.com By forming stable niobium carbonitrides (Nb(C,N)) at high temperatures, niobium can pin grain boundaries during processing and heat treatment, effectively hindering grain growth. researchgate.netniobium.tech This leads to a finer, more uniform grain structure throughout the material.
According to the Hall-Petch relationship, a reduction in grain size increases the yield strength and toughness of a material. Finer grains mean a larger area of grain boundaries, which act as barriers to dislocation motion. niobium.tech An approaching dislocation must change its direction to cross a grain boundary, a process that requires more energy, thus strengthening the material. The ability of niobium to control grain size is a crucial factor in enhancing the mechanical properties of nickel alloys. aeether.comniobium.tech
Precipitation hardening, or age hardening, is one of the most significant strengthening mechanisms in nickel-based superalloys. niobium.techgoodwinsteelcastings.com Niobium plays a critical role in this process through the formation of coherent, ordered intermetallic precipitates within the nickel matrix. azom.com
In many nickel-based superalloys, the primary strengthening precipitate is the gamma prime (γ') phase, which has a Ni3(Al, Ti) structure. When niobium is added, it can substitute for aluminum and titanium atoms in the γ' lattice, forming Ni3(Al, Ti, Nb). aeether.com This substitution not only increases the volume fraction of the γ' phase but also enhances its intrinsic strength and thermal stability. niobium.tech
Furthermore, niobium is the primary element responsible for the formation of the gamma double prime (γ'') phase, a metastable precipitate with a body-centered tetragonal (BCT) Ni3Nb structure. chalmers.se The γ'' phase produces significant coherency strains in the nickel matrix, making it a highly effective strengthener. aeether.com In alloys like Inconel 718, the γ'' phase is the main source of strength. aeether.comchalmers.se The equilibrium orthorhombic δ-Ni3Nb phase can also precipitate, particularly after prolonged high-temperature exposure, though it is generally less effective for strengthening than γ''. bohrium.com
Table 2: Key Precipitates in Niobium-Containing Nickel Superalloys This table outlines the principal strengthening phases formed due to niobium additions in various nickel-based superalloys.
| Phase | Chemical Formula | Crystal Structure | Role | Common Alloys |
| Gamma Prime (γ') | Ni3(Al, Ti, Nb) | FCC L1₂ | Coherent strengthening precipitate | Inconel X-750 |
| Gamma Double Prime (γ'') | Ni3Nb | Body-Centered Tetragonal (BCT) DO₂₂ | Primary coherent strengthening precipitate | Inconel 718 |
| Delta (δ) | Ni3Nb | Orthorhombic | Grain boundary control, can reduce strength if excessive | Inconel 718, Inconel 625 |
Particle strengthening involves introducing hard, stable particles into the nickel matrix to obstruct dislocation motion. This is a key mechanism in metal matrix composites (MMCs). In niobium-nickel systems, this can be achieved by incorporating niobium-rich particles, such as niobium carbide (NbC), into a nickel alloy matrix. researchgate.net These hard particles act as non-shearable obstacles, forcing dislocations to bow around them, a process described by the Orowan mechanism. This significantly increases the stress required for plastic deformation. slideshare.net
Dispersion strengthening is a related mechanism where very fine, insoluble particles are uniformly distributed throughout the matrix. slideshare.netdtic.mil The key to effective dispersion strengthening is the thermal stability of the dispersed particles; they must resist coarsening at high service temperatures to maintain their strengthening effect. dtic.milresearchgate.net In composites, a uniform distribution of niobium reinforcement particles along grain boundaries can effectively pin the boundaries and enhance strength through load transfer from the softer matrix to the harder particles. mdpi.com The micro-hardness of NbC-Ni-Nb composites has been shown to be significantly higher than that of pure nickel, demonstrating the effectiveness of this strengthening approach. researchgate.net
High-Temperature Mechanical Performance
The combination of the aforementioned strengthening mechanisms gives niobium-nickel intermetallics and superalloys excellent mechanical properties at elevated temperatures, which is crucial for their primary applications.
Creep, the tendency of a material to slowly deform under constant stress at high temperatures, is a primary life-limiting factor in high-temperature applications. Niobium additions significantly enhance the creep resistance of nickel alloys. aeether.comresearchgate.net
Both solid solution strengthening and precipitation hardening contribute to improved creep performance. aeether.comresearchgate.net The dissolved niobium atoms in the nickel matrix impede dislocation climb, a key mechanism of high-temperature creep. aeether.com More importantly, the fine and coherent γ' and γ'' precipitates act as strong obstacles to dislocation movement within the grains at elevated temperatures. goodwinsteelcastings.com The presence of stable precipitates at grain boundaries can also inhibit grain boundary sliding, another critical creep mechanism. researchgate.net For example, the PWC-11 alloy (Nb-1Zr-0.1C) demonstrates that the formation of stable monocarbide precipitates, (Zr,Nb)C, is crucial for its high creep resistance. nasa.gov The stress rupture life of niobium-containing alloys is considerably improved due to these microstructural features, allowing them to withstand high stresses for extended periods at temperatures where other materials would fail. researchgate.netnasa.gov
Table 3: Creep Performance Data for Niobium-Containing Alloy PWC-11 This table shows the time to reach 1% creep strain for the PWC-11 alloy under different conditions at 1350 K, illustrating the material's high creep resistance and the effects of heat treatment.
| Material Condition | Applied Stress (MPa) | Time to 1% Strain (hours) |
| Annealed | 41.4 | ~3200 |
| Annealed + Welded | 41.4 | ~2200 |
| Annealed + Aged (1000 hr) | 41.4 | ~350 |
| Source: Data derived from studies on PWC-11 creep behavior. nasa.gov |
Influence of Alloying Elements on High-Temperature Mechanical Response
The high-temperature strength and creep resistance of alloys containing niobium-nickel intermetallics are significantly influenced by the addition of other alloying elements. These additions can modify the properties of the intermetallic phases, such as Ni3Nb, through solid solution strengthening, precipitation hardening, and by altering phase stability.
In nickel-based superalloys, niobium is a key element in the formation of the γ'' (Ni3Nb) phase, a primary strengthening precipitate. The stability and mechanical properties of this intermetallic can be tailored by the addition of other elements. First-principles calculations have been employed to investigate the effect of various d-block transition metals on the properties of γ″-Ni3Nb. These studies indicate that elements such as Tungsten (W), Osmium (Os), Tantalum (Ta), and Molybdenum (Mo) can enhance the elastic moduli of γ″-Ni3Nb. Furthermore, most alloying elements, with the exception of Palladium (Pd), Hafnium (Hf), Zirconium (Zr), and Manganese (Mn), are predicted to increase the Vickers hardness of the γ″-Ni3Nb phase. researchgate.net The site preference of these alloying elements within the Ni3Nb crystal lattice also plays a crucial role; Nb-sublattice and strong Ni-sublattice occupying elements can thermodynamically stabilize the γ″-Ni3Nb phase. researchgate.net
The presence of other elements in complex alloys can lead to the formation of various niobium-nickel-containing intermetallic compounds, which in turn affects the high-temperature mechanical properties. For instance, in 20Cr-32Ni-1Nb cast alloys aged at high temperatures, intermetallic niobium-nickel-silicides, such as the G-phase (Ni16Nb6Si7), have been observed to precipitate. These precipitates can significantly reduce the mechanical properties at both room and operating temperatures and are expected to decrease the creep resistance of the material.
The strengthening effect of Ni3Nb precipitates is also harnessed in other alloy systems. For example, the addition of niobium to 50W-Ni-Fe alloys promotes the formation of nanoscale γ″-Ni3Nb precipitates. These precipitates have a coherent interface with the γ-(Ni,Fe) matrix, leading to a significant increase in tensile strength at room temperature while maintaining good ductility. mdpi.com This indicates that the strengthening contribution of the Ni3Nb phase is effective even when embedded in different alloy matrices.
| Alloying Element (in γ″-Ni3Nb) | Predicted Effect on Elastic Moduli | Predicted Effect on Vickers Hardness |
| Tungsten (W) | Beneficial Enhancement | Increase |
| Osmium (Os) | Beneficial Enhancement | Increase |
| Tantalum (Ta) | Beneficial Enhancement | Increase |
| Molybdenum (Mo) | Beneficial Enhancement | Increase |
| Palladium (Pd) | Not specified | Decrease |
| Hafnium (Hf) | Not specified | Decrease |
| Zirconium (Zr) | Not specified | Decrease |
| Manganese (Mn) | Not specified | Decrease |
Interactive Data Table: Predicted Effects of Alloying Elements on γ″-Ni3Nb Properties
Deformation and Fracture Mechanisms
Plastic Deformation Mechanisms in Intermetallics
The plastic deformation of the Ni3Nb intermetallic, which possesses a D0a crystal structure, has been extensively studied in single-crystal form. Its deformation behavior is complex, involving multiple slip and twinning systems that are dependent on crystal orientation and temperature. nitech.ac.jpiaea.org
Four primary slip systems have been identified in Ni3Nb single crystals: (010) researchgate.net, (001) researchgate.net, {201}<102̄>, and (010) nitech.ac.jp. nitech.ac.jp Alongside slip, three twinning systems are also activated depending on the loading conditions: {011}<01̄1>, {211}<10̄713>, and {012}<02̄1>. nitech.ac.jp The critical resolved shear stress (CRSS) for both slip and twinning shows a strong dependence on temperature. researchgate.net
A notable characteristic of Ni3Nb is the anomalous strengthening observed for certain crystal orientations, where the yield stress increases with increasing temperature. This has been observed for orientations where (010) researchgate.net or {201}<102̄> slip is active. nitech.ac.jp Specifically, a significant increase in the CRSS for the (010) researchgate.net slip system occurs over a broad temperature range from -196°C to 800°C. nitech.ac.jp This anomalous strengthening is thought to be related to the anisotropy of the antiphase boundary (APB) energy on the (010) and (001) planes, a mechanism analogous to that observed in the L12-structured Ni3Al. nitech.ac.jp
| Deformation Mode | System | Activation Condition |
| Slip | (010) researchgate.net | Dependent on orientation and temperature; shows anomalous strengthening |
| Slip | (001) researchgate.net | Dependent on orientation and temperature |
| Slip | {201}<102̄> | Dependent on orientation and temperature; shows anomalous strengthening |
| Slip | (010) nitech.ac.jp | Dependent on orientation and temperature |
| Twinning | {011}<01̄1> | Dependent on orientation and temperature |
| Twinning | {211}<10̄713> | Dependent on orientation and temperature |
| Twinning | {012}<02̄1> | Dependent on orientation and temperature |
Interactive Data Table: Operative Deformation Systems in Ni3Nb Single Crystals
Intergranular and Quasi-Cleavage Fracture Analysis
While detailed analyses of intergranular and quasi-cleavage fracture specifically within niobium-nickel intermetallic phases are not extensively available in the reviewed literature, the fracture behavior of alloys containing these intermetallics provides some insights. The inherent brittleness of many intermetallic compounds can make them susceptible to cleavage or quasi-cleavage fracture. Furthermore, in polycrystalline materials, grain boundaries can act as sites for crack initiation, leading to intergranular fracture.
In alloys where Ni3Nb acts as a reinforcing phase, the fracture mode is often a mix of ductile rupture of the matrix and cleavage of the intermetallic. For example, in a 50W-Ni-Fe-Nb alloy, the fracture mechanism is characterized by cleavage fracture of the tungsten particles and ductile rupture of the Ni-Fe matrix that is strengthened by Ni3Nb precipitates. mdpi.com Microcracks have also been observed to initiate at the intersection of deformation twins in Ni3Nb single crystals, which can be a precursor to fracture. polyu.edu.hk
Ductility Enhancement Strategies in Intermetallics (e.g., alloying additions)
Improving the ductility of intermetallic compounds is a significant challenge that is often addressed through alloying additions and microstructural control. For niobium-nickel intermetallics, strategies focus on manipulating the precipitate characteristics and the properties of the surrounding matrix.
One effective strategy is the formation of coherent nano-precipitates within a more ductile matrix. In a Ni35(CoFe)55V5Nb5 high-entropy alloy, the introduction of L12-structured Ni3Nb nano-precipitates leads to an exceptional combination of high strength and significant tensile elongation (around 50%). nasa.gov The excellent strength-ductility synergy is attributed to two main factors: the high antiphase domain boundary energy of the L12-Ni3Nb phase, which provides substantial ordered strengthening, and the very small lattice mismatch between the precipitates and the FCC matrix, which minimizes plasticity loss. nasa.gov
Similarly, in the 50W-Ni-Fe-Nb alloy system, the addition of niobium leads to the precipitation of γ″-Ni3Nb. mdpi.com These precipitates maintain a coherent interface with the matrix, which is crucial for effective load transfer and for avoiding premature failure at the interface. This allows for a significant increase in strength due to solid solution and precipitation strengthening, while still maintaining a total elongation of over 20%. mdpi.com
The addition of elements like boron has been suggested as a general strategy for improving ductility in intermetallic systems by strengthening grain boundaries, which can help to reduce the propensity for intergranular fracture.
Functional Applications of Niobium Nickel Materials
Superconducting Materials Science
Niobium and its alloys are cornerstone materials in the field of applied superconductivity, primarily classified as Type II superconductors. refractorymetal.org Unlike Type I superconductors, which abruptly lose their superconducting properties in modest magnetic fields, Type II superconductors, such as those based on niobium, can maintain superconductivity across a broader range of temperatures and magnetic fields. refractorymetal.org This characteristic allows them to carry higher critical current densities, making them suitable for high-field magnets and other practical applications. refractorymetal.org Pure niobium itself is a superconductor with a critical temperature (Tc) of approximately 9.25-9.7 K. refractorymetal.orgmit.edu
While elemental niobium is a superconductor, its properties are often enhanced by alloying it with other elements. refractorymetal.org Common niobium-based superconductors include Niobium-titanium (Nb-Ti) and Niobium-tin (Nb₃Sn), which exhibit higher critical temperatures and critical magnetic fields than pure niobium. refractorymetal.orgwikipedia.orgwikipedia.org
The introduction of nickel into niobium-based systems often occurs in specialized structures, such as ferromagnetic layers within Josephson junctions, rather than as a simple bulk alloy for superconducting wires. In these applications, the interplay between the superconductivity of niobium and the ferromagnetism of a nickel-containing alloy, such as copper-nickel (CuNi), is exploited to create specific quantum effects. aps.org For instance, in NbN/CuNi/NbN junctions, the CuNi alloy acts as a ferromagnetic barrier, influencing the Josephson critical current. aps.org The properties of such composite structures are highly dependent on the thickness of the ferromagnetic layer. aps.org
Table 1: Superconducting Properties of Niobium and Key Alloys This table provides context for the superconducting performance of niobium-based materials.
| Material | Critical Temperature (Tc) (K) | Upper Critical Magnetic Field (approx. T) |
| Pure Niobium (Nb) | 9.3 refractorymetal.org | ~0.8 |
| Niobium-titanium (Nb-Ti) | ~10 wikipedia.org | ~15 wikipedia.org |
| Niobium-tin (Nb₃Sn) | ~18.3 wikipedia.org | ~30 wikipedia.org |
| Niobium nitride (NbN) | ~16 refractorymetal.org | - |
Superconducting qubits are fundamental components of many quantum computers, and the choice of material is critical to their performance. mobilityengineeringtech.com For years, aluminum has been the dominant material for superconducting qubits due to its long coherence times. anl.gov However, niobium-based qubits are experiencing a resurgence due to their distinct advantages. mobilityengineeringtech.comanl.gov
Niobium possesses a higher superconducting gap energy, which allows qubits to operate at higher temperatures and across a wider range of frequencies and magnetic fields compared to their aluminum counterparts. anl.govarxiv.org Specifically, niobium-based qubits can operate over an eight-times-greater frequency range and an 18,000-times-wider magnetic field range. anl.gov This operational flexibility opens up new possibilities for the design and application of quantum technologies. mobilityengineeringtech.com
Recent breakthroughs have addressed the historically shorter coherence times of niobium qubits. mobilityengineeringtech.com By engineering new Josephson junction arrangements and fabrication techniques, researchers have created all-niobium transmons with coherence times up to 62 µs, approaching the performance of state-of-the-art aluminum-junction devices. arxiv.org These advancements make niobium a viable and attractive material for scalable and robust quantum processors. mobilityengineeringtech.comarxiv.org IBM, for example, has developed superconducting qubits using aluminum and niobium on a silicon substrate. niobiumcanada.com
A Josephson junction, typically consisting of two superconductors separated by a thin insulating or metallic barrier, is the core non-linear element of a superconducting qubit. mobilityengineeringtech.comarxiv.org The properties of this junction dictate the qubit's performance.
Niobium-based systems have been used to create specialized Josephson junctions with unique properties. A notable example is the development of ferromagnetic π-Josephson junctions using a Niobium Nitride/Copper-Nickel/Niobium Nitride (NbN/CuNi/NbN) structure. aps.org In these devices, the ferromagnetic CuNi layer acts as a barrier. Depending on the thickness of this layer, the junction can be made to favor a phase difference of π, leading to a "π-junction". aps.org
These NbN-based π-junctions are attractive for various superconducting device applications, including Superconducting-Flux-Quantum (SFQ) circuits and cryogenic memory. aps.org They demonstrate a Josephson critical current (jC) that is ten times larger than that reported for comparable Nb-based π-junctions, which is advantageous for device performance. aps.org The development of such junctions provides an important component for applications in quantum information processing and superconducting spintronics. aps.org
Catalysis and Electrocatalysis
The combination of niobium and nickel in oxide forms creates highly effective catalytic materials for specific chemical transformations. The interaction between nickel oxide (NiO), the primary active phase, and a niobium oxide promoter leads to enhanced performance in both heterogeneous catalysis and electrocatalysis.
Niobium-promoted nickel oxide (Ni-Nb-O) has been extensively studied as a catalyst for the oxidative dehydrogenation (ODH) of ethane (B1197151) to ethylene (B1197577), a crucial industrial chemical. researchgate.netacademie-sciences.fr While pure NiO can activate ethane, it tends to over-oxidize it to carbon dioxide, resulting in low selectivity. scispace.com The addition of niobium as a promoter significantly improves the selectivity towards ethylene. scispace.com
The efficiency of Ni-Nb-O catalysts is linked to a surface interaction between the active NiO phase and an amorphous niobium pentoxide (Nb₂O₅) phase. researchgate.net The presence of the Nb₂O₅ phase helps to prevent the sintering (aggregation) of the NiO active particles during thermal treatment, maintaining a smaller particle size and thus a higher active surface area. researchgate.net
Research has shown that the catalytic performance is highly dependent on the niobium content. An optimal ethane conversion of 33% with an ethylene selectivity of 78% was achieved with a catalyst containing 15% Nb at 350 °C. researchgate.net However, if the niobium content exceeds this optimal amount (above 15% Nb), the amorphous phase can react with the nickel oxide to form an inactive mixed oxide, nickel niobate (NiNb₂O₆), which reduces catalytic activity. researchgate.net
Table 2: Catalytic Performance of Ni-Nb-O Catalysts in Ethane ODH Data adapted from research on Ni-Nb-O catalysts for the oxidative dehydrogenation of ethane at 350 °C. researchgate.net
| Niobium (Nb) Content (%) | Ethane Conversion (%) | Ethylene Selectivity (%) |
| 0 | ~25 | ~60 |
| 15 | 33 | 78 |
| >15 | Lower | Lower |
Materials incorporating both niobium and nickel also show promise as electrocatalysts for oxidation reactions relevant to energy conversion technologies like fuel cells. For instance, a Nickel–molybdenum–niobium metallic glass has been investigated as an efficient catalyst for the hydrogen oxidation reaction in hydroxide (B78521) exchange membrane fuel cells. osti.gov
In the context of methanol (B129727) oxidation, which is a key reaction for direct methanol fuel cells (DMFCs), nickel-based materials are of significant interest. Crystalline Ni₃B/Ni foam electrodes have demonstrated high catalytic performance for methanol electro-oxidation in alkaline solutions. researchgate.net The incorporation of elements like niobium into such systems can further modify their electronic structure and surface properties, potentially enhancing catalytic activity and stability. The combination of different transition metals allows for the engineering of multi-functional electrocatalysts with tailored properties for specific reactions. acs.org
Role of Surface Area and Nanostructures in Catalytic Performance
The catalytic efficacy of niobium-nickel materials is intrinsically linked to their physical structure at the nanoscale. A high surface-area-to-volume ratio is a critical factor, as it maximizes the number of active sites available for chemical reactions. acs.org The development of nanostructures, such as nanoparticles, nanorings, and core-shell configurations, is a key strategy to achieve this. nih.govresearchgate.net These structures not only increase the reactive surface but can also introduce unique electronic and geometric properties that enhance catalytic activity and selectivity. nih.gov
For instance, research into nickel oxide (NiO) has shown that nanostructures with high surface areas exhibit superior catalytic performance. researchgate.net The incorporation of other elements, such as tin, can further promote the formation of high-surface-area nanostructures. In one study, tin-doped NiO nanoparticles led to the formation of NiO/SnO₂ heterostructures, resulting in a surface area of approximately 342.4 m²/g, which is nearly nine times higher than that of undoped NiO. mdpi.com Similarly, nickel nanoparticles supported on covalent organic frameworks have demonstrated high surface areas of 717 m²/g, confining the ultrafine metal particles and enhancing catalytic efficiency. acs.org
Niobium oxides have been investigated as coatings for nanostructured catalysts. rsc.org These coatings can improve the durability of the underlying catalyst material. rsc.org The combination of a nanostructured morphology with a protective or synergistic metal oxide layer demonstrates the importance of sophisticated material design in creating advanced catalysts. rsc.org The interaction between the metallic nanoparticles and the support material, facilitated by the high surface area, can lead to enhanced performance through effects like strong metal-support interactions. rsc.org
Table 1: Influence of Nanostructure on Catalyst Surface Area and Performance This table is interactive. You can sort and filter the data.
| Catalyst System | Nanostructure Type | Achieved Surface Area (m²/g) | Key Performance Enhancement |
|---|---|---|---|
| Sn-doped NiO | Nanoparticles / Nanosticks | 342.4 | ~9x increase over undoped NiO |
| Ni@TFPCPa-COF(MC) | Ultrafine Nanoparticles (6-8 nm) | 717 | High efficiency in CO₂ conversion |
| NiO | Nanorings | - | Good catalytic performance for CO oxidation |
**7.3. Energy Storage Materials
Niobium-based oxides, particularly those combined with nickel, are emerging as promising anode materials for next-generation lithium-ion batteries (LIBs). nih.govbohrium.com These materials are investigated for their potential to offer higher safety and better performance compared to conventional graphite (B72142) anodes, which can be susceptible to the formation of lithium dendrites. nih.govbohrium.com The unique crystal structures of niobium-nickel oxides, often described as Wadsley-Roth or shear ReO₃-type structures, provide stable, three-dimensional channels for rapid lithium-ion transport and intercalation. bohrium.comresearchgate.net
One such material, nickel niobate (NiNb₂O₆), has been identified as an intrinsic high-rate anode material that does not require extensive nanosizing to achieve fast charging capabilities. researchgate.net Its host crystal structure features channels that facilitate lithium-ion intercalation. researchgate.net Another complex oxide, Ni₂Nb₃₄O₈₇, has been rationally designed as a conductive and safe anode material. researchgate.net Its layered structure has a relatively large interlayer spacing, which effectively accommodates lithium ions with minimal structural strain during charging and discharging. researchgate.net The development of niobium-based oxides like Niobium Titanium Oxide (NTO) also shows significant promise, with studies indicating a theoretical volume capacity three times higher than conventional lithium titanate (LTO) anodes. techbriefs.combatterydesign.net
The electrochemical performance of niobium-nickel oxide anodes is characterized by high-rate capability and excellent cycling stability. researchgate.netresearchgate.net The minimal volume change during the lithiation and delithiation process is a key factor in their long-term stability. researchgate.netresearchgate.net For example, NiNb₂O₆ exhibits only a minimal volume change during lithiation, which contributes to an 81% capacity retention after 20,000 cycles at a high rate of 100C. researchgate.net At lower current densities, it can be fully lithiated to a capacity of about 244 mAh g⁻¹. researchgate.net
The conductive nickel niobium oxide, Ni₂Nb₃₄O₈₇, also demonstrates remarkable stability and performance across a wide temperature range. researchgate.net At 25 °C, it delivers a reversible specific capacity of 339 mAh g⁻¹ at 0.1C and maintains 98.1% of this capacity after 1000 cycles at a 20C rate. researchgate.net Even under more extreme conditions, such as at 60 °C, it maintains 78.7% capacity after 1000 cycles at a 10C rate. researchgate.net The introduction of niobium as a dopant or coating in cathode materials, such as Lithium Nickel Oxide (LiNiO₂), has also been shown to significantly enhance electrochemical stability. researchgate.netnih.gov Niobium doping in LiNiO₂ cathodes improved capacity retention to 91.4% after 100 cycles at 0.5C, attributed to improved lattice stability and reduced mechanical damage. researchgate.net
Table 2: Electrochemical Performance of Niobium-Nickel Oxides in Lithium-Ion Batteries This table is interactive. You can sort and filter the data.
| Compound | Role | Reversible Capacity | C-Rate | Cycle Life | Capacity Retention |
|---|---|---|---|---|---|
| Ni₂Nb₃₄O₈₇ | Anode | 339 mAh g⁻¹ | 0.1C | 1000 cycles | 98.1% (at 20C) |
| NiNb₂O₆ | Anode | ~244 mAh g⁻¹ | Low | 20,000 cycles | 81% (at 100C) |
| LiNi₀.₉₉Nb₀.₀₁O₂ | Cathode | - | - | 100 cycles | 91.4% (at 0.5C) |
**7.4. High-Temperature Structural Materials
Niobium-nickel alloys possess inherent thermal and corrosion resistance, making them suitable for high-temperature applications. edge-techind.com The addition of niobium to nickel-based alloys significantly improves critical properties such as mechanical strength, weldability, and creep resistance at elevated temperatures. heegermaterials.commbrmetals.com These enhancements make niobium-containing superalloys essential materials for demanding sectors like the aerospace and nuclear industries, where components must withstand extreme operational conditions. heegermaterials.comresearchgate.net Niobium-based alloys are considered potential replacements for traditional nickel-based materials in future high-temperature structural applications. researchgate.net However, a significant challenge for many niobium alloys is their poor resistance to oxidation at high temperatures, which often necessitates the use of protective coatings. niobium.techniobium.tech
The development of specialized high-temperature alloys frequently involves the addition of niobium to a nickel base. A common industrial practice is the use of a nickel-niobium master alloy, such as NiNb65 (containing about 60-65% niobium), to introduce niobium into the melt. heegermaterials.com This method is more efficient than adding pure niobium, which has a very high melting point. heegermaterials.commbrmetals.com The resulting nickel-based superalloys and special steels are used to manufacture critical components for aircraft engines and nuclear reactors. heegermaterials.com
Research and development efforts focus on creating new niobium-based alloys with improved properties and lower costs. researchgate.nettechlinkcenter.org For example, alloys in the Nb-Mo-Zr system have been developed that are ductile and exhibit high specific yield strength at temperatures up to 1200°C. google.com These newer alloys are designed to be less dense and less expensive than traditional high-strength niobium alloys like C-3009 (Nb-19.2Hf-5.6W), while offering comparable or superior mechanical properties. researchgate.netgoogle.com Such advancements aim to expand the application range of niobium alloys in high-temperature structural components. techlinkcenter.org
High-Temperature Structural Materials
Oxidation Resistance Mechanisms and Enhancements at Elevated Temperatures
The incorporation of nickel into niobium-based alloys can significantly enhance their resistance to oxidation at elevated temperatures, a critical factor for their application in demanding environments such as aerospace and high-temperature industrial processes. The primary mechanism behind this improved oxidation resistance lies in the formation of a stable, protective oxide scale on the alloy's surface.
The beneficial effects of nickel are also observed in the context of protective coatings for niobium alloys. For instance, a multi-phase silicide protective coating, formed by electroplating nickel onto a C-103 niobium alloy followed by molten-salt siliconizing, has demonstrated good high-temperature oxidation resistance. patrickehopkins.com This duplex treatment results in a dense, thick siliconised coating that includes various nickel silicide phases such as Ni₂Si, NiSi, and Ni₃Si₂. patrickehopkins.com This coating was found to reduce the oxidation rate of the niobium alloy substrate by a factor of approximately 10 at 1100°C. patrickehopkins.com The presence of nickel in the coating promotes the formation of a dense, blocking structure that hinders oxygen ingress. patrickehopkins.com
Furthermore, in more complex Ni-based superalloys containing niobium, the formation of various oxide phases, including those rich in chromium, iron, titanium, and niobium, serves as a protective barrier between the base metal and the surrounding environment. libretexts.org The addition of niobium to Fe-40Ni-24Cr alloys, for example, contributes to the formation of a stable structure under severe service conditions through the formation of Nb-containing precipitates. libretexts.org
| Alloy System | Temperature Range | Key Findings on Oxidation Resistance |
| NiTiNb Alloys | 600°C - 1000°C | Niobium addition significantly reduces oxidation rates by forming a protective Nb-rich oxide layer that hinders ion diffusion. wikipedia.orgnist.gov |
| Ni-coated C-103 Nb Alloy | 1100°C | A multi-phase nickel-silicide coating reduces the oxidation rate by a factor of 10 due to a dense, oxygen-blocking structure. patrickehopkins.com |
| Fe-40Ni-24Cr-Nb Alloy | 700°C | Niobium contributes to the formation of protective oxide scales and structural stability at high temperatures. libretexts.org |
Thermal Management and Electrical Conductivity in Advanced Electronic Devices
The thermal and electrical properties of niobium-nickel compounds are critical for their potential use in advanced electronic devices, where efficient heat dissipation and controlled electrical resistivity are paramount.
The electrical resistivity of nickel-niobium solid solutions is influenced by the concentration of niobium. The addition of niobium to nickel increases the ideal electrical resistivity in the ferromagnetic state but decreases it in the paramagnetic region. researchgate.net The formation of ordered intermetallic compounds generally leads to a lower electrical resistivity compared to their disordered solid solution counterparts. nist.govdtic.mil For instance, in nickel-based superalloys, the precipitation of the γ''-Ni₃Nb phase affects the electrical conductivity; the formation and coarsening of these precipitates remove solute atoms from the matrix, which in turn reduces electron scattering and increases conductivity. matec-conferences.org
| Property | Material System | Observation | Relevance to Electronics |
| Thermal Conductivity | Cu-20Ni-3Nb | 43.23 W/(m·K) | Indicates that Nb addition can tailor thermal properties for heat dissipation. doaj.org |
| Ni₃Nb | Low thermal conductivity | Formation of this phase can create thermal barriers in joints. researchgate.net | |
| Electrical Resistivity | Ni-Nb Solid Solution | Nb addition alters resistivity depending on the magnetic state. researchgate.net | Allows for tuning of electrical properties for specific applications. |
| Ni-based superalloys with Ni₃Nb | Precipitation of Ni₃Nb increases conductivity by reducing electron scattering. matec-conferences.org | Offers a way to control the electrical characteristics of components. |
Computational and Materials Design Paradigms for Niobium Nickel
Integrated Computational Materials Engineering (ICME)
Integrated Computational Materials Engineering (ICME) represents a holistic approach to the design of materials, products, and manufacturing processes by linking materials models across multiple length scales. researchgate.net The core principle of ICME is to establish a direct relationship between processing, structure, properties, and performance (PSPP). researchgate.net For niobium-nickel systems, particularly in the context of high-temperature applications like superalloys, ICME provides a powerful framework for optimizing material characteristics.
The application of ICME to niobium-based alloys, often with nickel as a primary alloying element, aims to overcome challenges such as achieving a balance between high-temperature strength, creep resistance, and low-temperature ductility. psu.edu Computational tools are central to the ICME approach. For instance, ab initio calculations and computational thermodynamics are employed to predict the phase stability of solid solutions and intermetallic compounds within the Ni-Nb system. upit.ro This predictive capability is crucial for designing microstructures with desired properties, such as precipitation-strengthened systems. upit.ro
Furthermore, ICME methodologies can be universally applied to the rapid design and deployment of various material systems. psu.edu By integrating computational models with experimental validation, ICME facilitates a more targeted and accelerated development cycle for new niobium-nickel alloys. This integrated approach allows for the prediction of key material properties, such as the ductile-to-brittle transition temperature and creep properties, even with limited initial data. psu.eduosti.gov
Materials Genome Initiative (MGI) Framework and Application to Niobium-Nickel Systems
The Materials Genome Initiative (MGI) is a multi-agency federal initiative aimed at accelerating the discovery, manufacture, and deployment of advanced materials at a fraction of the cost and time compared to traditional methods. researchgate.net The MGI framework is built upon the integration of theory, computation, and experiment, coupled with the development of a robust materials innovation infrastructure. psu.edu For niobium-nickel systems, the MGI approach offers a pathway to rapidly explore the vast compositional and processing space to identify promising new alloys.
Acceleration of Materials Innovation through Synergistic Theory, Computation, and Experiment
A core tenet of the MGI is the synergistic use of theoretical calculations, computational modeling, and experimental validation to accelerate materials innovation. mdpi.com In the context of niobium-nickel alloys, this synergy is exemplified by the use of first-principles calculations to predict the fundamental properties of Ni-Nb intermetallic compounds. tandfonline.com These theoretical predictions can then guide more focused experimental investigations, saving time and resources.
Computational tools like CALPHAD (CALculation of PHAse Diagrams) are instrumental in this synergistic approach. tandfonline.com By integrating first-principles data, CALPHAD models can predict phase diagrams and thermodynamic properties for the Ni-Nb system, which are essential for designing heat treatments and predicting microstructural evolution. tandfonline.com This computational guidance significantly narrows down the number of experiments needed to validate and optimize alloy compositions.
The following table presents a selection of computationally predicted properties for key niobium-nickel intermetallic compounds, showcasing the type of data generated through this synergistic approach.
| Compound | Crystal Structure | Formation Enthalpy (kJ/mol) | Computational Method |
|---|---|---|---|
| Ni3Nb | D0a (orthorhombic) | -38.5 | First-Principles (DFT) |
| Ni8Nb | D024 (hexagonal) | -28.7 | First-Principles (DFT) |
| μ-Nb7Ni6 | D85 (rhombohedral) | -42.1 | CALPHAD with DFT input |
High-Throughput Experimental Methodologies for Data Generation
High-throughput experimental methodologies are a cornerstone of the MGI framework, enabling the rapid generation of large datasets to populate materials databases and validate computational models. researchgate.net For niobium-nickel systems, techniques like diffusion multiples and combinatorial sputtering are employed to efficiently map out the composition-structure-property relationships.
A diffusion couple, for instance, involves joining two different materials (in this case, nickel and niobium) and subjecting them to high temperatures to promote interdiffusion. upit.ro This creates a diffusion zone with a gradient of compositions, allowing for the investigation of phase formation and properties across a range of Ni-Nb ratios in a single experiment.
Laser-Directed Energy Deposition (DED) is another high-throughput technique used to fabricate gradient alloys. researchgate.net By precisely controlling the powder feed rates of nickel and niobium, a single deposited track can contain a wide range of compositions, which can then be rapidly screened for their phase structure and properties. researchgate.net X-ray diffraction and energy-dispersive X-ray spectroscopy are then used to characterize these compositionally graded samples. researchgate.net
The data generated from these high-throughput methods is invaluable for validating and refining thermodynamic databases and for identifying promising compositions for further development. The table below illustrates the kind of data that can be obtained from high-throughput screening of a Ti-Ni-Nb system, which is relevant to understanding Ni-Nb interactions.
| Composition (at. %) | Observed Ni-Nb Phases | Experimental Technique |
|---|---|---|
| Ti11.6Ni31.4Nb57.0 | NbNi4, Nb8Ni | Laser-Directed Energy Deposition |
| Ti14.8Ni47.7Nb37.5 | Ni-Nb intermetallics | Laser-Directed Energy Deposition |
| Ti38.2Ni44.3Nb17.5 | NiTi, Ti2Ni | Laser-Directed Energy Deposition |
Alloy Design Principles for Niobium-Nickel Systems
The design of niobium-nickel alloys, particularly for high-temperature structural applications, is guided by several key metallurgical principles aimed at achieving a desirable combination of mechanical properties and environmental resistance. The primary strengthening mechanisms employed are solid solution strengthening and precipitation hardening.
Solid Solution Strengthening: Niobium has a significantly larger atomic radius than nickel, leading to a substantial solid solution strengthening effect when dissolved in the nickel matrix. upit.ro This distortion of the crystal lattice impedes the movement of dislocations, thereby increasing the strength of the alloy.
Precipitation Hardening: This is a crucial strengthening mechanism in many nickel-based superalloys containing niobium. The precipitation of coherent intermetallic phases within the gamma (γ) nickel matrix provides significant resistance to dislocation motion at elevated temperatures. The primary strengthening precipitates in Ni-Nb systems are:
γ' (gamma prime): This phase has a composition of Ni3(Al, Ti, Nb) and an L12 crystal structure. Niobium atoms can substitute for aluminum and titanium atoms in the γ' lattice, which increases the volume fraction and stability of this strengthening phase.
γ'' (gamma double prime): With a composition of Ni3Nb and a D022 body-centered tetragonal crystal structure, the γ'' phase is a potent strengthening precipitate in alloys like Inconel 718.
The stability of these precipitates at high temperatures is a critical design consideration. The γ'' phase is metastable and can transform into the stable but less desirable δ (delta) phase (Ni3Nb with a D0a orthorhombic structure) at prolonged exposure to elevated temperatures, which can be detrimental to the mechanical properties. Therefore, alloy design often focuses on controlling the composition and heat treatment to optimize the size, morphology, and stability of the γ' and γ'' precipitates.
The following table summarizes the key intermetallic compounds in the Niobium-Nickel system and their roles in alloy design.
| Compound Name | Chemical Formula | Role in Alloy Design |
|---|---|---|
| Gamma Prime | Ni3(Al, Ti, Nb) | Primary strengthening precipitate |
| Gamma Double Prime | Ni3Nb | Primary strengthening precipitate (metastable) |
| Delta Phase | Ni3Nb | Stable phase, can be detrimental to properties |
| Mu Phase | Nb7Ni6 | Topologically close-packed phase, can be brittle |
Q & A
Q. How does niobium content influence phase stability and mechanical properties in nickel-based superalloys?
Increasing Nb content elevates the delta (δ) phase solvus temperature, enhancing high-temperature strength but reducing ductility due to NbC and G-phase precipitation . Thermodynamic modeling shows a 1 wt% Nb increase raises δ-phase solvus by ~15°C, validated experimentally via hardness testing and TEM . Optimize Nb/Ni ratios (e.g., 60% Nb in NiNb alloys) to balance creep resistance and crack propagation .
Q. What computational frameworks predict the formation of deleterious phases in NiNb alloys?
Apply CALPHAD (CALculation of PHAse Diagrams) methods with Ni-DATA or PanNickel databases to model phase equilibria . For G-phase prediction, integrate ab initio calculations of Si-Nb-Ni ternary interactions with experimental XRD data . Machine learning algorithms trained on historical alloy datasets can refine phase fraction predictions .
Q. How do G-phase precipitates affect the long-term performance of NiNb alloys?
G-phase (Ni₁₆Nb₆Si₇) nucleates at grain boundaries, reducing fracture toughness by promoting crack initiation . Accelerated aging studies (e.g., 700°C/1000h) combined with nanoindentation reveal a 20–30% hardness increase due to G-phase coarsening . Mitigation strategies include Si content reduction (<0.5 wt%) and Ti additions to stabilize NbC over G-phase .
Q. What experimental designs study intermetallic phase formation at NiNb interfaces?
Simulate interfacial reactions using diffusion couples (e.g., Nb vs. Ni-rich alloys) annealed at 800–1000°C . Analyze intermetallic layers (e.g., NbNi₃) via focused ion beam (FIB) cross-sectioning and EDS line scans . Correlate phase thickness with peel strength degradation to establish failure criteria .
Q. How can NiNb alloys be optimized for superconducting or extreme-environment applications?
Niobium’s high critical magnetic field makes NiNb interfaces promising for hybrid superconducting devices. Tailor Ni/Nb ratios in thin films (e.g., sputter-deposited layers) to enhance flux pinning, measured via SQUID magnetometry . For aerospace, alloy with Re or Co to improve oxidation resistance at >1000°C, validated through thermogravimetric analysis (TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
